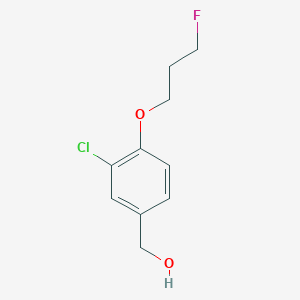

3-amino-N-ethyl-5-fluorobenzamide

描述

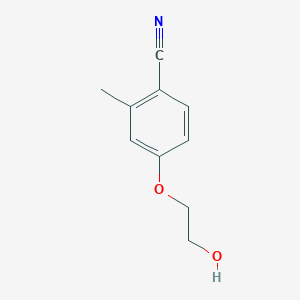

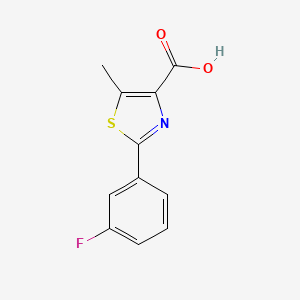

3-amino-N-ethyl-5-fluorobenzamide is a chemical compound with the molecular formula C9H11FN2O . It is used for research and development purposes .

Molecular Structure Analysis

The molecular weight of 3-amino-N-ethyl-5-fluorobenzamide is 182.19 . The structure of this compound can be analyzed using various spectroscopic methods . For a detailed structural analysis, techniques such as NMR, IR, and mass spectrometry could be used.Physical And Chemical Properties Analysis

The physical and chemical properties of amines can provide some insight into the properties of 3-amino-N-ethyl-5-fluorobenzamide. Amines have the ability to participate in hydrogen bonding, which can affect their boiling points and solubility . For specific properties of 3-amino-N-ethyl-5-fluorobenzamide, specialized databases or experimental measurements would be needed.科学研究应用

DNA Damage Repair and Cell Transformation

- Effect on Toxicity and Transformation in Cells: 3-Aminobenzamide, a potent inhibitor of nuclear poly ADP-ribosyl synthetase, was found to alter the toxic and transforming effects of certain chemicals in BALB/3T3 clone A31-1 cells. It enhanced the toxic effects of ethyl methanesulfonate and methyl methanesulfonate while having minimal effects on the toxicity induced by 3-methylcholanthrene. Additionally, it significantly enhanced ethyl methanesulfonate-induced transformation but did not enhance transformation by 3-methylcholanthrene. These findings highlight the role of poly ADP-ribosyl synthetase in DNA damage repair and the chemical induction of transformation in vitro (Lubet et al., 1984).

Antitumor Activity

- Synthesis and Antitumor Effects: A series of amino acid ester derivatives containing 5-fluorouracil, synthesized using specific chemical methods, showed in vitro antitumor activity against leukemia HL-60 and liver cancer BEL-7402 cells. One particular derivative displayed a more inhibitory effect against BEL-7402 than 5-FU (Xiong et al., 2009).

Imaging and Radioligands

- PET Imaging of σ Receptors: N-(N-Benzylpiperidin-4-yl)-2-[18F]fluorobenzamide, synthesized from fluoro-substituted benzoyl chloride, demonstrated high affinity and selectivity for σ receptors. It was evaluated as a potential ligand for positron emission tomography (PET) imaging of σ receptors in humans. This compound's uptake in various organs was consistent, and it showed potential as a potent σ receptor radioligand (Shiue et al., 1997).

安全和危害

属性

IUPAC Name |

3-amino-N-ethyl-5-fluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FN2O/c1-2-12-9(13)6-3-7(10)5-8(11)4-6/h3-5H,2,11H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXSBQFDXNYFICA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=CC(=CC(=C1)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-amino-N-ethyl-5-fluorobenzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,2-Difluoro-2-[2-(propan-2-yloxy)phenyl]acetic acid](/img/structure/B1405961.png)

![2-Chloro-N-(4-cyclopropylmethyl amino)-N-(6-n-propylamino) [1,3,5]triazine](/img/structure/B1405964.png)

![N-[(3-bromophenyl)methyl]-N-(2-methylpropyl)cyclopentanamine](/img/structure/B1405969.png)

![N-[(5-methylpyridin-2-yl)methyl]cyclopropanamine](/img/structure/B1405977.png)

![2-Bromomethyl-6-fluoro-benzo[b]thiophene](/img/structure/B1405980.png)

![1-[(2-Bromo-5-methylphenyl)methyl]piperazine](/img/structure/B1405981.png)